molecular formula C11H15N3O3S2 B468813 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide CAS No. 791794-07-5

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide

Cat. No. B468813
CAS RN: 791794-07-5
M. Wt: 301.4g/mol
InChI Key: HAKDUFPSQDSSCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound has been synthesized and tested for its potential inhibitory effect on carbonic anhydrases of different origins . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .

Drug Development

Given its inhibitory effect on carbonic anhydrases, this compound could be used in the development of drugs targeting these enzymes. For example, many of the evaluated compounds displayed better inhibition against human carbonic anhydrases I, II, and VII compared with acetazolamide (AAZ), a control drug .

Treatment of Bacterial Infections

The compound has shown effective inhibition against the mycobacterial enzymes MtCA1 and MtCA2 . This suggests potential applications in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis .

Research and Development

The compound’s unique blend of properties makes it a valuable asset in various research and development endeavors . It could be used in the synthesis of other compounds or as a reference compound in scientific studies .

Chemical Industry

The compound can be synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This suggests potential applications in the chemical industry, particularly in the production of sulfonamides and related compounds .

Educational Purposes

Given its synthesis process and its applications, this compound could be used for educational purposes in chemistry and pharmacology courses. Students could learn about the synthesis process, the mechanism of action of carbonic anhydrase inhibitors, and the process of drug development .

properties

IUPAC Name

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-7(2)10(15)14-11(18)13-8-3-5-9(6-4-8)19(12,16)17/h3-7H,1-2H3,(H2,12,16,17)(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKDUFPSQDSSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide

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